![molecular formula C14H12O6 B1244963 2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone](/img/structure/B1244963.png)
2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone is a natural product found in Garcinia multiflora with data available.
Scientific Research Applications
Analytical Methods and Detection
- Tarazona, Chisvert, and Salvador (2013) developed a method for determining benzophenone-3 and its metabolites in human serum. This method uses dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, which is useful for studying percutaneous absorption processes (Tarazona, Chisvert, & Salvador, 2013).
- Negreira et al. (2009) presented a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira et al., 2009).
Chemical Synthesis and Properties
- Ueda and Kurosawa (1977) described a new synthesis of 9-xanthenones by reacting 2-hydroxybenzophenones with metal salts, highlighting a method of chemical transformation relevant to the study of benzophenone derivatives (Ueda & Kurosawa, 1977).
- Joseph et al. (2014) conducted a vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone, providing insights into its molecular structure and electronic properties, important for understanding its applications in various fields (Joseph et al., 2014).
Environmental and Biological Impact
- Gonzalez et al. (2006) studied the percutaneous absorption of the sunscreen benzophenone-3, which includes 2-hydroxy-4-methoxybenzophenone, highlighting its ability to penetrate the skin and its presence in urine after repeated whole-body applications (Gonzalez et al., 2006).
- Molina-Molina et al. (2008) profiled benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays, exploring their endocrine-disrupting properties (Molina-Molina et al., 2008).
properties
Product Name |
2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone |
---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methoxyphenyl)-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O6/c1-20-12-6-8(15)5-11(18)13(12)14(19)7-2-3-9(16)10(17)4-7/h2-6,15-18H,1H3 |
InChI Key |
MLVVZWQVFLLMQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC(=C(C=C2)O)O)O)O |
synonyms |
4,6,3',4'-tetrahydroxy-2-methoxybenzophenone THMB cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.